molecular formula C11H15N3O B2842772 N-(4-Imidazol-1-ylbutyl)but-2-ynamide CAS No. 2411221-05-9

N-(4-Imidazol-1-ylbutyl)but-2-ynamide

Cat. No. B2842772
CAS RN: 2411221-05-9
M. Wt: 205.261
InChI Key: BKGJHGQXTBPJMV-UHFFFAOYSA-N
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Description

“N-(4-Imidazol-1-ylbutyl)but-2-ynamide” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component of several natural compounds like histamine, biotin, alkaloids, and nucleic acids . It is available for purchase with the CAS No. 2411221-05-9.


Chemical Reactions Analysis

Imidazoles have been found to be versatile reagents for organic synthesis . Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry . These reactions include cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions, and hydro-heteroatom addition reactions .

Future Directions

Imidazole derivatives have occupied a unique place in the field of medicinal chemistry . They are being developed for different therapeutic actions, therefore this area of research is of strategic importance . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is a key future direction due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

N-(4-imidazol-1-ylbutyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-5-11(15)13-6-3-4-8-14-9-7-12-10-14/h7,9-10H,3-4,6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGJHGQXTBPJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCCN1C=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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